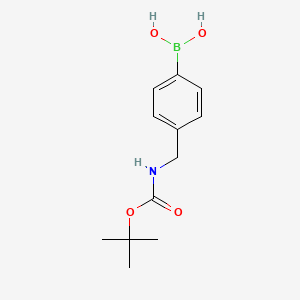
4-(N-Boc-aminomethyl)phenylboronic acid
描述
4-(N-Boc-aminomethyl)phenylboronic acid is an organic compound that features a boronic acid group attached to a phenyl ring, which is further substituted with an N-Boc-aminomethyl group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique reactivity and functional group compatibility.
生化分析
Biochemical Properties
4-(N-Boc-aminomethyl)phenylboronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction forms carbon-carbon bonds between the aromatic carbon on the phenyl ring and another aryl or vinyl halide using a palladium catalyst. The compound interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. Its boronic acid group can form reversible covalent bonds with diols, making it useful in the study of carbohydrate recognition and enzyme inhibition .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its ability to form covalent bonds with diols allows it to interact with cell surface receptors and intracellular proteins, potentially modulating signaling pathways . Additionally, the compound’s impact on gene expression and cellular metabolism can be attributed to its interactions with enzymes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diols, which are present in many biomolecules, including carbohydrates and nucleotides . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, the compound’s Boc-protected amine group can undergo deprotection under certain conditions, further influencing its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade when exposed to moisture or high temperatures . Long-term studies have shown that its effects on cellular function can vary, with potential changes in enzyme activity and gene expression observed over extended periods.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and effectively modulate biochemical pathways. At high doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biochemical activity. The compound’s boronic acid group can participate in reactions with diols, influencing metabolic flux and metabolite levels . Additionally, its interactions with enzymes involved in carbohydrate metabolism highlight its potential role in modulating metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its overall biochemical activity. The compound’s ability to form reversible covalent bonds with diols also plays a role in its transport and distribution.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with biomolecules. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its activity and function can vary depending on its localization within the cell, highlighting the importance of understanding its subcellular distribution.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(N-Boc-aminomethyl)phenylboronic acid typically involves the protection of the amino group with a Boc (tert-butoxycarbonyl) group, followed by the introduction of the boronic acid moiety. One common method involves the reaction of 4-aminomethylphenylboronic acid with di-tert-butyl dicarbonate in the presence of a base such as triethylamine in tetrahydrofuran. The reaction mixture is refluxed for about an hour, after which the solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic phase is then concentrated under reduced pressure to yield the desired product as a white solid .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
化学反应分析
Types of Reactions: 4-(N-Boc-aminomethyl)phenylboronic acid primarily undergoes substitution reactions, particularly the Suzuki-Miyaura coupling reaction. This reaction forms carbon-carbon bonds between the aromatic carbon on the phenyl ring and another aryl or vinyl halide using a palladium catalyst.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Deprotection Reactions: Acidic conditions to remove the Boc protecting group.
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Deprotection: Conversion to 4-aminomethylphenylboronic acid.
科学研究应用
4-(N-Boc-aminomethyl)phenylboronic acid is utilized in various fields of scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Employed in catalytic processes, particularly in the formation of carbon-carbon bonds.
Drug Discovery: Serves as an intermediate in the synthesis of potential pharmaceutical compounds.
Material Science: Used in the preparation of functional materials, such as those used in organic light-emitting diodes (OLEDs) and other electronic applications.
作用机制
4-(N-Boc-aminomethyl)phenylboronic acid itself does not have a known biological mechanism of action. Its primary function is as a chemical building block for the synthesis of more complex molecules with desired biological properties.
相似化合物的比较
- 4-Aminophenylboronic acid
- 4-(Aminomethyl)phenylboronic acid pinacol ester
- Phenylboronic acid
Comparison: 4-(N-Boc-aminomethyl)phenylboronic acid is unique due to the presence of the Boc-protected amino group, which provides additional stability and allows for selective deprotection under mild conditions. This makes it particularly useful in multi-step synthetic processes where selective protection and deprotection are crucial .
属性
IUPAC Name |
[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4/c1-12(2,3)18-11(15)14-8-9-4-6-10(7-5-9)13(16)17/h4-7,16-17H,8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBGEKQUCSEECZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CNC(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397536 | |
| Record name | 4-(N-Boc-aminomethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
489446-42-6 | |
| Record name | 4-(N-Boc-aminomethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(tert-Butoxycarbonylaminomethyl)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does BAMP-BA facilitate glucose transport across the lipid pore-filled silica thin-film membrane?
A1: BAMP-BA acts as a carrier molecule for glucose due to its boronic acid moiety. The boronic acid group can reversibly bind to glucose in an aqueous environment. [] This binding interaction allows BAMP-BA to capture glucose on one side of the membrane, diffuse through the lipid-filled pores, and release glucose on the other side. This facilitated transport mechanism significantly enhances glucose flux compared to membranes without BAMP-BA. []
Q2: How does the incorporation of BAMP-BA into the lipid bilayer affect its permeability to glucose?
A2: The lipid bilayer itself poses a significant barrier to glucose diffusion. [] Incorporating BAMP-BA into the lipid bilayer increases glucose permeability by providing a facilitated transport pathway. The boronic acid group of BAMP-BA reversibly binds to glucose, effectively "carrying" it across the hydrophobic lipid bilayer. This interaction is influenced by factors like pH and temperature, which can be adjusted to optimize glucose transport. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


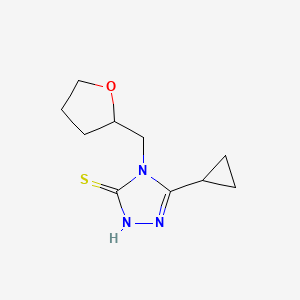
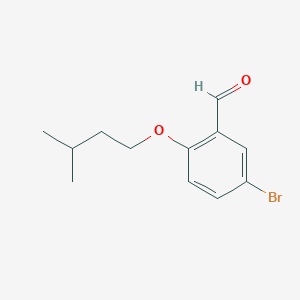


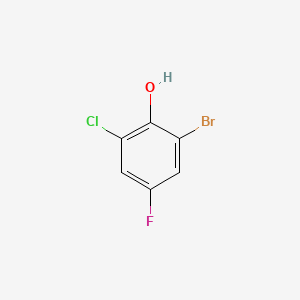

![2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1275647.png)

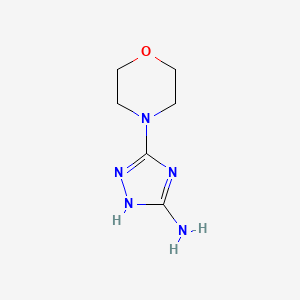
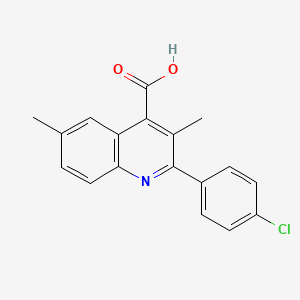
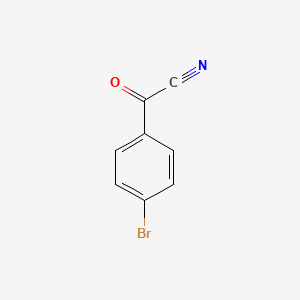
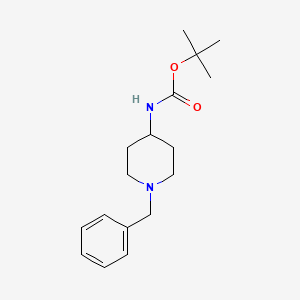
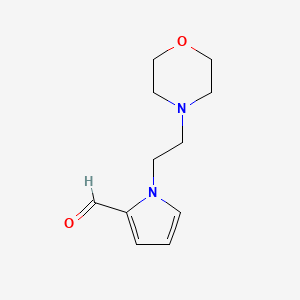
![1-[(5-Bromothien-2-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1275670.png)
